N-[(4-bromophenyl)sulfonyl]-N-ethylglycine
Description
N-[(4-bromophenyl)sulfonyl]-N-ethylglycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further connected to an ethylglycine structure
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-2-12(7-10(13)14)17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMGULQANNNRET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)sulfonyl]-N-ethylglycine typically involves the reaction of 4-bromobenzenesulfonyl chloride with N-ethylglycine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The base used can be triethylamine or pyridine, which helps in neutralizing the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)sulfonyl]-N-ethylglycine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include substituted derivatives, sulfone derivatives, and amine derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)sulfonyl]-N-ethylglycine involves its interaction with specific molecular targets. The compound’s antimicrobial activity is believed to be due to its ability to disrupt the cell membrane of bacterial and fungal cells, leading to cell lysis and death. The sulfonyl group plays a crucial role in this process by interacting with membrane proteins and lipids .
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine: Similar in structure but with a chlorine atom instead of bromine.
N-[(4-fluorophenyl)sulfonyl]-N-ethylglycine: Contains a fluorine atom, which can influence the compound’s reactivity and biological activity.
N-[(4-methylphenyl)sulfonyl]-N-ethylglycine: The presence of a methyl group can affect the compound’s solubility and interaction with biological targets.
Uniqueness
N-[(4-bromophenyl)sulfonyl]-N-ethylglycine is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity. The bromine atom also enhances the compound’s lipophilicity, which can affect its distribution and efficacy in biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
